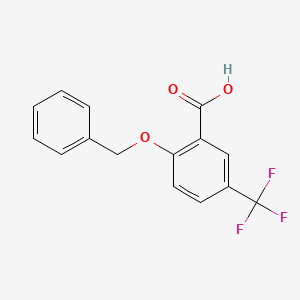

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-phenylmethoxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c16-15(17,18)11-6-7-13(12(8-11)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGYOFVHXMEEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515595 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53985-54-9 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Chloro-5-(trifluoromethyl)benzoic Acid

The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid via a tert-butyl lithium–mediated directed metalation strategy. Key steps include:

- Lithiation of p-chloro benzotrifluoride : Treatment of p-chloro benzotrifluoride with tert-butyl lithium and a tertiary amine (e.g., tetramethylethylenediamine or DIPEA) at −75°C generates a stabilized aryl lithium species.

- Carboxylation with solid CO₂ : Quenching the lithium intermediate with dry ice introduces the carboxylic acid moiety, yielding 2-chloro-5-(trifluoromethyl)benzoic acid in >89% yield after recrystallization.

Table 1: Optimization of 2-Chloro-5-(trifluoromethyl)benzoic Acid Synthesis

| Example | Tertiary Amine | Temp (°C) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| 2 | DIPEA | −75 | 89.8 | 98.5 |

| 3 | TMEDA | −80 | 90.4 | 98.1 |

Substitution of Chlorine with Benzyloxy Group

The chlorine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) with benzyl alcohol under Ullmann-type coupling conditions:

- Catalyst system : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : DMSO, 110°C, 24 h

- Yield : 72–78%

The electron-withdrawing trifluoromethyl and carboxylic acid groups activate the aromatic ring toward SNAr, enabling displacement of chloride by benzyloxide.

Method 2: Hydrolysis-Benzylation Sequential Strategy

Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzoic Acid

Controlled hydrolysis of the 2-chloro intermediate under basic conditions generates 2-hydroxy-5-(trifluoromethyl)benzoic acid:

Mitsunobu Benzylation

The phenolic hydroxyl group is benzylated via Mitsunobu reaction:

- Reagents : Benzyl alcohol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)

- Solvent : THF, 0°C → rt, 12 h

- Yield : 91%

Table 2: Comparative Analysis of Benzylation Methods

| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct SNAr | 2 | 65–70 | Minimal purification steps | High temps, Cu residues |

| Hydrolysis-Mitsunobu | 3 | 75–78 | High regioselectivity | Additional hydrolysis step required |

Experimental Optimization Insights

Solvent Effects in SNAr

Polar aprotic solvents (DMSO > DMF > DMAc) enhance reaction rates by stabilizing the transition state. Substituting DMSO with NMP reduces yields by 15–20% due to poorer CuI solubility.

Protecting Group Strategies

The carboxylic acid group remains unprotected during benzylation, as its electron-withdrawing effect facilitates SNAr. Esterification (e.g., methyl ester) prior to substitution offers no yield improvement and complicates downstream hydrolysis.

Applications and Derivative Synthesis

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid serves as a precursor to bioactive quinazoline derivatives, as demonstrated in kinase inhibitor syntheses. Debenzylation (H₂/Pd-C) affords 2-hydroxy-5-(trifluoromethyl)benzoic acid, a versatile intermediate for anticoagulant agents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H11F3O3

- Molecular Weight : 296.245 g/mol

- Functional Groups :

- Benzyloxy group at the 2-position

- Trifluoromethyl group at the 5-position

The presence of these functional groups enhances the compound's reactivity and stability, making it a valuable building block in organic synthesis.

Organic Synthesis

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : The benzyloxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : It can be reduced to yield benzyl alcohol derivatives.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, enhancing the compound's versatility in synthetic pathways .

Research indicates potential biological activities, including:

- Antimicrobial Properties : Related compounds have shown efficacy against various microorganisms such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising antibacterial properties .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways by interacting with enzymes or receptors involved in inflammation. This could lead to therapeutic applications in treating inflammatory diseases .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate for developing new drugs. Its structural features may enhance drug potency and metabolic stability, making it a candidate for further pharmacological studies .

Inflammatory Pathways

A study highlighted that structurally similar compounds could act as agonists for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a critical role in regulating inflammation. This suggests that this compound may have therapeutic potential in managing inflammatory conditions .

Antimicrobial Efficacy

In vitro studies have demonstrated that related compounds exhibit varying degrees of antimicrobial activity. Some derivatives have shown MIC values lower than established antibiotics against Bacillus cereus, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Substituent Effects on Physicochemical Properties

- Acidity : The trifluoromethyl group lowers pKa by ~1.5 units compared to unsubstituted benzoic acid. For example:

- Lipophilicity : Benzyloxy and arylthio substituents increase logP (e.g., benzyloxy: logP ≈ 3.5), enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability: Melting points correlate with molecular symmetry. For example: 2-((4-Methoxyphenyl)amino)-5-(trifluoromethyl)benzoic acid: mp = 186–190°C . 2-(Methoxymethoxy)-5-(trifluoromethyl)benzoic acid: mp ≈ 180–185°C (predicted) .

Biological Activity

2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid is an aromatic compound characterized by a benzyloxy group and a trifluoromethyl substituent on a benzoic acid framework. Its molecular formula is C15H11F3O3, with a molecular weight of approximately 296.245 g/mol. The unique combination of functional groups in this compound contributes to its potential biological activities, particularly in the fields of medicinal chemistry and material science.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

- Molecular Formula : C15H11F3O3

- Molecular Weight : 296.245 g/mol

- Functional Groups :

- Benzyloxy group at the 2-position

- Trifluoromethyl group at the 5-position

The trifluoromethyl group enhances the compound's reactivity due to its electron-withdrawing properties, making it more susceptible to nucleophilic attack, which is crucial for its biological interactions.

Pharmacological Potential

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in inflammatory pathways. Preliminary studies suggest it might modulate biochemical pathways related to inflammation, although detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are still required to elucidate these interactions fully.

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has been documented. For instance, related compounds with trifluoromethyl groups have shown moderate activity against various microorganisms, including bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for some related compounds indicate promising antibacterial properties .

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | Contains two trifluoromethyl groups |

| 4-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid | C15H10F4O3 | Contains both fluoro and trifluoromethyl groups |

| 2-(Benzyloxy)-5-chloro-3-(trifluoromethyl)benzoic acid | C15H10ClF3O3 | Contains a chlorine substituent instead of hydroxyl |

Case Studies and Research Findings

- Inflammatory Pathways : A study indicated that compounds structurally similar to this compound could act as agonists for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a critical role in regulating inflammation and metabolic processes. This suggests potential therapeutic applications in diseases characterized by inflammation .

- Antimicrobial Efficacy : In vitro studies have demonstrated that related compounds exhibit varying degrees of antimicrobial activity, with some showing MIC values lower than established antibiotics. For example, certain derivatives have been reported to possess significant activity against Bacillus cereus, indicating a potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-5-(trifluoromethyl)benzoic acid, and what factors critically influence reaction yield?

- Methodology : A common approach involves benzylation of 5-(trifluoromethyl)salicylic acid derivatives. For example, 2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7) can serve as a precursor, where the hydroxyl group is protected via benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., hydrolysis of the trifluoromethyl group).

- Catalyst : Use phase-transfer catalysts like tetrabutylammonium iodide to enhance benzylation efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can NMR and HPLC be optimized for structural confirmation and purity analysis?

- NMR : For ¹H-NMR , the benzyloxy group’s protons appear as a singlet at δ 5.2–5.4 ppm, while the trifluoromethyl group causes splitting in adjacent aromatic protons. ¹³C-NMR shows distinct signals for the carbonyl (C=O, ~170 ppm) and CF₃ (~125 ppm, q, J = 288 Hz) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Retention times for the target compound typically range 8–10 minutes, with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing multiple substituents on benzoic acid derivatives?

- Directed Metalation : Use blocking groups (e.g., benzyloxy) to direct electrophilic trifluoromethylation to the para position. For example, prior benzylation of 5-hydroxybenzoic acid ensures the trifluoromethyl group is introduced at the 5-position .

- Cross-Coupling : Suzuki-Miyaura coupling with fluorinated aryl boronic acids can selectively install trifluoromethyl groups. Pd(PPh₃)₄ and Cs₂CO₃ in THF/H₂O (3:1) at 80°C yield >85% regioselective products .

Q. What strategies mitigate decomposition of trifluoromethyl-containing benzoic acids during storage?

- Moisture Control : Store under inert gas (argon) with desiccants (silica gel) to prevent hydrolysis of the CF₃ group. Purity should be maintained at >98% to minimize acidic impurities that accelerate degradation .

- Temperature : Long-term storage at –20°C in amber vials reduces photolytic cleavage of the benzyloxy group .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

- Electron-Withdrawing Effects : The trifluoromethyl group increases acidity of the carboxylic acid (pKa ~2.5), enhancing hydrogen-bonding potential with biological targets.

- Steric Hindrance : The benzyloxy group’s bulkiness can restrict rotation, stabilizing specific conformations. Computational modeling (DFT) predicts optimal binding poses for kinase inhibition .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for trifluoromethyl-substituted benzoic acids: How should researchers validate data?

- Case Study : reports mp 287.5–293.5°C for a pyridyl-trifluoromethyl benzoic acid, while cites mp 123–124°C for 2-fluoro-5-(trifluoromethyl)benzoic acid. Such variations arise from differences in crystallinity and substituent electronic effects.

- Resolution : Use differential scanning calorimetry (DSC) to confirm melting behavior and compare with NIST-standardized data .

Safety and Handling Protocols

Q. What safety measures are critical when handling reactive intermediates like benzyl halides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.